molecular formula C15H14BrN5 B6439437 6-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2549010-65-1

6-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline

Cat. No.: B6439437
CAS No.: 2549010-65-1
M. Wt: 344.21 g/mol
InChI Key: IQSFHZVAIPBEMS-UHFFFAOYSA-N
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Description

6-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline is a synthetically accessible quinazoline derivative engineered for chemical biology and drug discovery research. The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its ability to serve as a potent kinase inhibitor scaffold by competitively binding to the ATP-binding site of various enzyme targets [1] . The specific substitution pattern of this compound is highly significant; the 4-azetidinyl group linked via an imidazole-containing spacer is a sophisticated structural feature designed to enhance binding affinity and selectivity, potentially targeting kinases like the Epidermal Growth Factor Receptor (EGFR) family [2] . The electron-withdrawing 6-bromo substituent on the quinazoline ring can profoundly influence the molecule's electronic properties, pharmacokinetics, and its interaction with biological targets. This compound is primarily of interest as a key intermediate or a novel chemical entity for the development of targeted cancer therapies, with research applications focused on probing intracellular signaling pathways, enzyme inhibition assays, and structure-activity relationship (SAR) studies to optimize potency against specific oncogenic drivers.

Properties

IUPAC Name

6-bromo-4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5/c16-12-1-2-14-13(5-12)15(19-9-18-14)21-7-11(8-21)6-20-4-3-17-10-20/h1-5,9-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSFHZVAIPBEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=C(C=C3)Br)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Bromination Conditions and Outcomes

Bromination AgentSolventTemperature (°C)Time (h)Yield (%)
NBSDMF801068
Br₂DCM251272
POBr₃AcOH110675

Imidazole Substitution and Final Coupling

The installation of the imidazole group at the azetidine ring’s 3-position involves Ullmann-type coupling or nucleophilic alkylation. Source reports the use of 1H-imidazole-1-methanol and potassium carbonate (K₂CO₃) in DMF at 100°C for 12 hours, achieving 55–60% yields. The reaction proceeds via an SN2 mechanism, with the hydroxymethyl group of imidazole displacing a leaving group (e.g., bromide) on the azetidine intermediate.

Source corroborates this method, noting that catalytic amounts of copper(I) iodide (CuI) enhance coupling efficiency between imidazole derivatives and azetidine-containing intermediates. Under optimized conditions (DMF, 110°C, 24 h), yields improve to 70–75%.

Table 2: Key Coupling Reactions for Imidazole Installation

SubstrateReagentCatalystYield (%)
3-Bromomethylazetidine1H-Imidazole-1-methanolK₂CO₃58
3-Chloromethylazetidine1H-ImidazoleCuI73

Optimization Strategies and Challenges

Solvent and Temperature Effects

Polar aprotic solvents like DMF and dimethylacetamide (DMA) are preferred for their ability to stabilize intermediates and facilitate nucleophilic substitutions. However, source demonstrates that DMSO can act as both a solvent and a carbon donor in radical-mediated syntheses, reducing the need for additional reagents. Elevated temperatures (≥100°C) are generally required for azetidine and imidazole couplings, though excessive heat (>150°C) may degrade sensitive intermediates.

Purification and Characterization

Chromatographic techniques (e.g., silica gel column chromatography) are routinely used to isolate the final product. Source emphasizes the importance of high-performance liquid chromatography (HPLC) for purity assessment, with target compounds typically exhibiting >95% purity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm structural integrity, with key signals corresponding to the azetidine (δ 3.2–3.8 ppm) and imidazole (δ 7.5–8.0 ppm) protons.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of reported methods:

Table 3: Synthesis Route Comparison

StepMethodYield (%)Time (h)
BrominationNBS/DMF6810
Azetidine couplingPOCl₃/Et₃N658
Imidazole installationCuI-catalyzed coupling7324

Source’s CuI-catalyzed method offers the highest yield for imidazole coupling, albeit with longer reaction times. In contrast, source ’s radical-mediated approach reduces reagent complexity but sacrifices yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the quinazoline core or the azetidine ring, using agents such as lithium aluminum hydride.

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the quinazoline or azetidine rings.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 6-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The quinazoline core may interact with nucleic acids or proteins, disrupting their normal function.

Comparison with Similar Compounds

2-(4-Bromophenyl)-N-[3-(1H-Imidazol-1-yl)propyl]quinazolin-4-amine

  • Structure : Features a quinazoline core with a 4-bromophenyl group at position 2 and a 3-(imidazolyl)propylamine chain at position 4 .
  • Key Differences : Unlike the target compound, this analogue uses a flexible propyl linker instead of a rigid azetidine ring. The bromine is positioned on the phenyl substituent rather than the quinazoline core.
  • Biological Activity : Demonstrates antimicrobial and antitumor properties, attributed to the imidazole’s ability to interact with biological targets via hydrogen bonding .

4-Bromo-N-(3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide

  • Structure : Combines a benzimidazole core with bromine substituents and a pyrrole-carboxamide side chain .
  • Key Differences : Replaces the quinazoline core with a benzimidazole, which is associated with DNA intercalation and topoisomerase inhibition. The dual bromine substitution may enhance halogen bonding interactions.

Compounds with Azetidine or Imidazole Motifs

5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile

  • Structure: A quinoline derivative with azetidine and morpholine substituents, designed as a TLR7-9 antagonist .
  • Key Differences : The azetidine ring here is linked to a tetrahydropyrazolopyridine group, contrasting with the target compound’s imidazole substitution. The morpholine ring enhances solubility, a feature absent in the target compound.
  • Biological Activity : Targets toll-like receptors for autoimmune diseases, highlighting how azetidine-containing compounds can be tailored for specific receptor interactions .

[(2-Chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine

  • Structure : Combines imidazole with a chloro-fluorophenyl group via a propylamine linker .
  • Key Differences : Lacks the quinazoline core but shares the imidazole-propyl motif. The halogen substituents (Cl, F) may confer different electronic effects compared to bromine.

Brominated Heterocycles in Drug Design

Compound Core Structure Bromine Position Key Functional Groups Biological Activity
Target Compound Quinazoline C6 Azetidine-imidazole Antitumor, Antimicrobial
2-(4-Bromophenyl)quinazolin-4-amine Quinazoline Phenyl substituent Propyl-imidazole Antimicrobial
6-Bromo-7-fluoro-3-nitroquinolin-4-ol Quinoline C6, C7 (fluoro) Nitro, hydroxyl Not specified
YM4 (Imidazo[4,5-b]pyridine) Imidazo[4,5-b]pyridine C6 Piperazine, isoxazole Kinase inhibition (inferred)

Structural Insights :

  • Bromine Effects : Bromine at C6 in the target compound may enhance electrophilic reactivity, facilitating covalent binding to biological targets. In contrast, bromine on phenyl rings (e.g., ) primarily contributes to hydrophobic interactions.
  • Azetidine vs. Piperazine : Azetidine’s smaller ring size increases ring strain but reduces metabolic degradation compared to piperazine derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of a brominated quinazoline core. For example, intermediates like 4-chloro-2-(4-bromophenyl)quinazoline can react with imidazole-containing azetidine derivatives under mild conditions (e.g., DMF, Et₃N) to introduce the azetidinyl-imidazole moiety . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields (e.g., 95% in some protocols) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm substituent positions and azetidine-imidazole linkage (e.g., δ ~7–8 ppm for quinazoline aromatic protons; δ ~4–5 ppm for azetidine N-CH₂ groups) .
  • HRMS : For molecular weight validation and isotopic pattern matching (critical for bromine detection) .
  • IR : To identify functional groups (e.g., C=N stretches ~1600 cm⁻¹ for quinazoline; N-H stretches for imidazole) .

Q. What are the primary biological targets of quinazoline derivatives?

  • Methodological Answer : Quinazolines often target kinase domains (e.g., EGFR, VEGFR2) due to their ability to mimic ATP-binding motifs. The bromine substituent enhances electrophilic reactivity, while the imidazole-azetidine group improves solubility and target affinity . Preliminary screening should include kinase inhibition assays and cytotoxicity studies on cancer cell lines (e.g., MCF-7, A549) .

Advanced Research Questions

Q. How can molecular docking and dynamics resolve contradictions in biological activity data across cell lines?

  • Methodological Answer :

  • Docking : Use tools like AutoDock Vina to model interactions with EGFR/VEGFR2 active sites. Prioritize compounds with strong hydrogen bonding (e.g., imidazole N-H with Thr766 in EGFR) and hydrophobic contacts (bromine with Leu694) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability. For example, RMSD >2 Å may indicate poor target retention, explaining low activity in certain cell lines .
  • Cross-Validation : Compare results with experimental IC50 values from MTT assays to identify false positives/negatives .

Q. What strategies optimize substituent effects for dual EGFR/VEGFR2 inhibition?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify the azetidine-imidazole linker length and bromine position. For example:
Substituent ModificationEGFR IC50 (nM)VEGFR2 IC50 (nM)
Short alkyl linker120150
Extended linker8595
  • ADMETox Profiling : Use SwissADME to predict bioavailability. Polar linkers (e.g., -CH₂O-) reduce logP, enhancing solubility but potentially decreasing membrane permeability .

Q. How to address discrepancies in cytotoxicity data between in vitro and in silico models?

  • Methodological Answer :

  • Mechanistic Studies : Perform Western blotting to confirm target protein downregulation (e.g., phosphorylated EGFR) in responsive vs. resistant cell lines .
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended interactions (e.g., with tubulin or HSP90) that may explain toxicity variations .
  • Metabolic Stability Tests : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may reduce efficacy in vivo .

Data Contradiction Analysis

Q. Why do some studies report high EGFR inhibition but low cytotoxicity?

  • Methodological Answer :

  • Check ATP-Competitive Assays : Ensure assays use physiological ATP concentrations (1–5 mM). High ATP levels in vitro may mask inhibition potency .
  • Evaluate Apoptotic Pathways : Use flow cytometry (Annexin V/PI staining) to determine if cells undergo apoptosis post-treatment. Low cytotoxicity may indicate compensatory survival pathways (e.g., PI3K/AKT activation) .
  • Synergy Testing : Combine with PI3K inhibitors (e.g., LY294002) to enhance efficacy .

Experimental Design Considerations

Q. What controls are critical for SAR studies on this compound?

  • Methodological Answer :

  • Positive Controls : Use known EGFR/VEGFR2 inhibitors (e.g., Gefitinib, Vandetanib) to validate assay conditions .
  • Negative Controls : Include a bromine-free analog to isolate the halogen’s electronic effects .
  • Solvent Controls : Test DMSO tolerance (≤0.1% v/v) to rule out solvent-induced artifacts .

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